

4-Chlorodiphenyl ether chemical properties

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Compound of Interest

Compound Name: 4-Chlorodiphenyl ether

CAS No.: 55398-86-2

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An In-Depth Technical Guide to the Chemical Properties of 4-Chlorodiphenyl Ether

This guide provides a comprehensive technical overview of **4-chlorodiphenyl ether** (4-CDE), tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document synthesizes core chemical properties with practical insights into its synthesis, reactivity, analysis, and relevance in modern chemical and biological research.

Introduction and Molecular Identity

4-Chlorodiphenyl ether, with the CAS number 7005-72-3, is a halogenated aromatic ether.[1] [2] Structurally, it consists of a phenyl group and a 4-chlorophenyl group linked by an ether oxygen. This arrangement makes it a member of the polychlorinated diphenyl ether (PCDE) family, compounds of significant environmental and toxicological interest.[3] While 4-CDE itself is primarily used as an analytical standard and in specialized applications like dielectric fluids, the diaryl ether scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Understanding the chemical behavior of a fundamental analogue like 4-CDE is therefore critical for the rational design of more complex derivatives.

Key Identifiers:

Identifier	Value
Chemical Name	4-Chlorodiphenyl ether
Synonyms	p-Chlorophenyl phenyl ether, 1-Chloro-4-phenoxybenzene
CAS Number	7005-72-3[1]
Molecular Formula	C ₁₂ H ₉ ClO[1]
Molecular Weight	204.65 g/mol [1]
SMILES	Clc1ccc(Oc2ccccc2)cc1[1]
InChI Key	PGPNJCAMHOJTEF-UHFFFAOYSA-N[1]

Physicochemical Properties

4-Chlorodiphenyl ether is a colorless to light yellow liquid at room temperature, characterized by its high boiling point and low water solubility.[2] These properties are critical for its handling, environmental fate, and design of extraction and purification protocols.

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[2]
Melting Point	-8 °C	[2]
Boiling Point	161-162 °C at 19 mmHg	[1]
Density	1.193 g/mL at 25 °C	[1]
Water Solubility	3.3 mg/L at 25 °C	[2]
log K _{ow} (Octanol-Water Partition)	4.08	[5]
Vapor Pressure	0.0027 mmHg at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.587	[1]
Flash Point	>113 °C (>235.4 °F) - closed cup	[1]

The high log K_{ow} value indicates significant lipophilicity, suggesting a tendency to bioaccumulate in fatty tissues, a key consideration in toxicological and environmental studies. [5]

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation of 4-CDE relies on a combination of spectroscopic techniques. The following profile outlines the expected signals and their interpretation, providing a self-validating system for compound identification.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features of the aromatic rings and the C-O-C ether linkage.

- Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ region.[6]
- Aromatic C=C Stretch: Several sharp, medium-intensity bands will appear in the 1400-1600 cm⁻¹ fingerprint region.

- Asymmetric C-O-C Stretch: A strong, characteristic absorption for aryl ethers is expected around 1250 cm^{-1} .^[7]
- Symmetric C-O-C Stretch: A second strong C-O stretching band should appear near 1050 cm^{-1} .^[7]
- C-Cl Stretch: A medium to strong band in the $1000\text{-}1100\text{ cm}^{-1}$ region may be observed, though it can be obscured by other signals.
- Out-of-Plane (OOP) Bending: Strong absorptions below 900 cm^{-1} will indicate the substitution patterns: a band near 830 cm^{-1} for the 1,4-disubstituted (para) ring and a band near 750 cm^{-1} for the monosubstituted ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the hydrogen and carbon environments.

- ^1H NMR Spectroscopy: The spectrum will show distinct signals for the two different aromatic rings.
 - Unsubstituted Phenyl Group ($\text{C}_6\text{H}_5\text{O}$): Protons ortho to the ether (H-2', H-6') will appear as a triplet or doublet of doublets around 7.0-7.1 ppm. Protons meta (H-3', H-5') and para (H-4') will be further downfield, typically between 7.2-7.4 ppm.^[8]
 - 4-Chlorophenyl Group ($-\text{OC}_6\text{H}_4\text{Cl}$): Due to the symmetry of this ring, two distinct signals are expected, each integrating to 2H. These will appear as doublets (an AA'BB' system). The protons ortho to the ether (H-2, H-6) will be around 6.9-7.0 ppm, while the protons ortho to the chlorine (H-3, H-5) will be further downfield, around 7.2-7.3 ppm.^[8]
- ^{13}C NMR Spectroscopy:
 - Carbons bonded to Oxygen: The two carbons directly attached to the ether oxygen (C-1 and C-1') will be significantly downfield, expected in the 155-160 ppm range.^[9]
 - Carbon bonded to Chlorine: The carbon bearing the chlorine atom (C-4) is expected to appear around 128-130 ppm.^[9]

- Other Aromatic Carbons: The remaining eight aromatic carbons will resonate in the typical 115-135 ppm region. The specific shifts are influenced by the electronic effects of the ether and chloro substituents.[9]

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern.

- Molecular Ion (M^+): A strong molecular ion peak is expected at m/z 204.[5]
- Isotope Peak ($M+2$): Due to the presence of one chlorine atom, a prominent $M+2$ peak will be observed at m/z 206 with an intensity approximately one-third that of the M^+ peak, which is characteristic of the natural abundance of ^{35}Cl and ^{37}Cl .[10]
- Key Fragments: Fragmentation in ethers can occur via cleavage of the C-O bonds or through alpha-cleavage.[11][12] Common fragmentation pathways for 4-CDE would include:
 - Loss of the $\text{C}_6\text{H}_5\text{O}\cdot$ radical (m/z 93) to give the chlorophenyl cation at m/z 111.
 - Loss of the $\text{ClC}_6\text{H}_4\text{O}\cdot$ radical (m/z 127) to give the phenyl cation at m/z 77.
 - Loss of CO to form a chlorobiphenyl radical cation.

Synthesis and Manufacturing

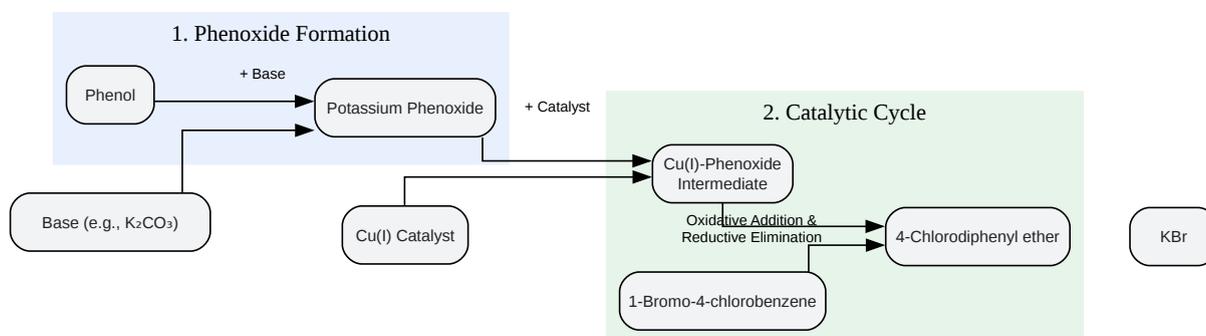
The primary industrial and laboratory-scale synthesis of diaryl ethers is achieved through the Ullmann Condensation.[13] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

The Ullmann Condensation: Mechanism and Rationale

The Ullmann condensation is a robust C-O cross-coupling reaction.[13] While modern variations exist, the classical approach provides a reliable pathway to 4-CDE.

- Core Reaction: A phenoxide (generated from phenol and a base) displaces a halide from an aryl halide in the presence of a copper catalyst.

- Choice of Reactants: To synthesize 4-CDE, two primary routes are viable:
 - Reacting potassium phenoxide with 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene. (Aryl iodides and bromides are more reactive than chlorides in Ullmann couplings).
 - Reacting potassium 4-chlorophenoxide with iodobenzene or bromobenzene.
- Catalyst: Copper(I) is the active catalytic species. It can be generated in situ from Cu(0), Cu(I) salts (e.g., CuI, CuBr), or Cu(II) salts that are reduced under reaction conditions. The copper facilitates the coupling by coordinating to the reactants, lowering the activation energy for the nucleophilic aromatic substitution.
- Solvent and Temperature: The reaction traditionally requires high-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or nitrobenzene, and high temperatures (often >150 °C) to proceed at a reasonable rate.[13]



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Caption: Generalized workflow for the Ullmann synthesis of 4-CDE.

Experimental Protocol: Laboratory Preparation

The following protocol is adapted from a known procedure for the synthesis of 4-CDE, illustrating the practical application of nucleophilic aromatic substitution.[14]

Objective: To synthesize **4-chlorodiphenyl ether** from potassium phenoxide and p-fluorochlorobenzene. (Note: Aryl fluorides can be used when activated by electron-withdrawing groups or with strong nucleophiles in polar aprotic solvents).

Materials:

- Potassium phenoxide (14.8 g, 0.112 mole)
- p-Fluorochlorobenzene (13.1 g, 0.10 mole)
- N-methyl-2-pyrrolidinone (NMP) (100 mL)
- Diethyl ether
- 5% Sodium hydroxide solution
- Saturated sodium chloride solution (brine)
- Magnesium sulfate (anhydrous)

Procedure:

- Reaction Setup: Combine potassium phenoxide and p-fluorochlorobenzene in 100 mL of NMP in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
 - Rationale: NMP is a high-boiling polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide anion.
- Heating: Heat the stirred solution to reflux. Monitor the reaction progress by vapor phase chromatography (VPC) or thin-layer chromatography (TLC) until the starting materials are consumed.
 - Rationale: The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated aryl halide.
- Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Dilute the mixture with 400 mL of water and transfer it to a separatory funnel.

- Rationale: Adding water quenches the reaction and dissolves the inorganic salts (e.g., potassium fluoride) and the polar solvent (NMP), allowing for the extraction of the nonpolar organic product.
- Extraction: Extract the aqueous mixture with several portions of diethyl ether. Combine the organic extracts.
 - Rationale: Diethyl ether is a low-boiling, water-immiscible organic solvent in which 4-CDE is highly soluble. Multiple extractions ensure efficient recovery of the product.
- Washing: Wash the combined organic extracts sequentially with 5% sodium hydroxide solution (to remove any unreacted phenol), water, and finally, saturated sodium chloride solution (brine).
 - Rationale: The NaOH wash removes acidic impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo using a rotary evaporator.
 - Rationale: Anhydrous MgSO_4 is a drying agent that removes residual water. Rotary evaporation removes the volatile diethyl ether solvent, leaving the crude product.
- Purification: Purify the crude product by distillation at reduced pressure to afford the final product.
 - Rationale: Vacuum distillation is required due to the high boiling point of 4-CDE. This purification step removes non-volatile impurities and any remaining high-boiling solvent.

Chemical Reactivity and Stability

The reactivity of 4-CDE is governed by the ether linkage, the two aromatic rings, and the chloro-substituent.

- Peroxide Formation: Like many ethers, 4-CDE can oxidize in the presence of air and light to form unstable and potentially explosive peroxides.[6] It is classified as a peroxidizable compound.

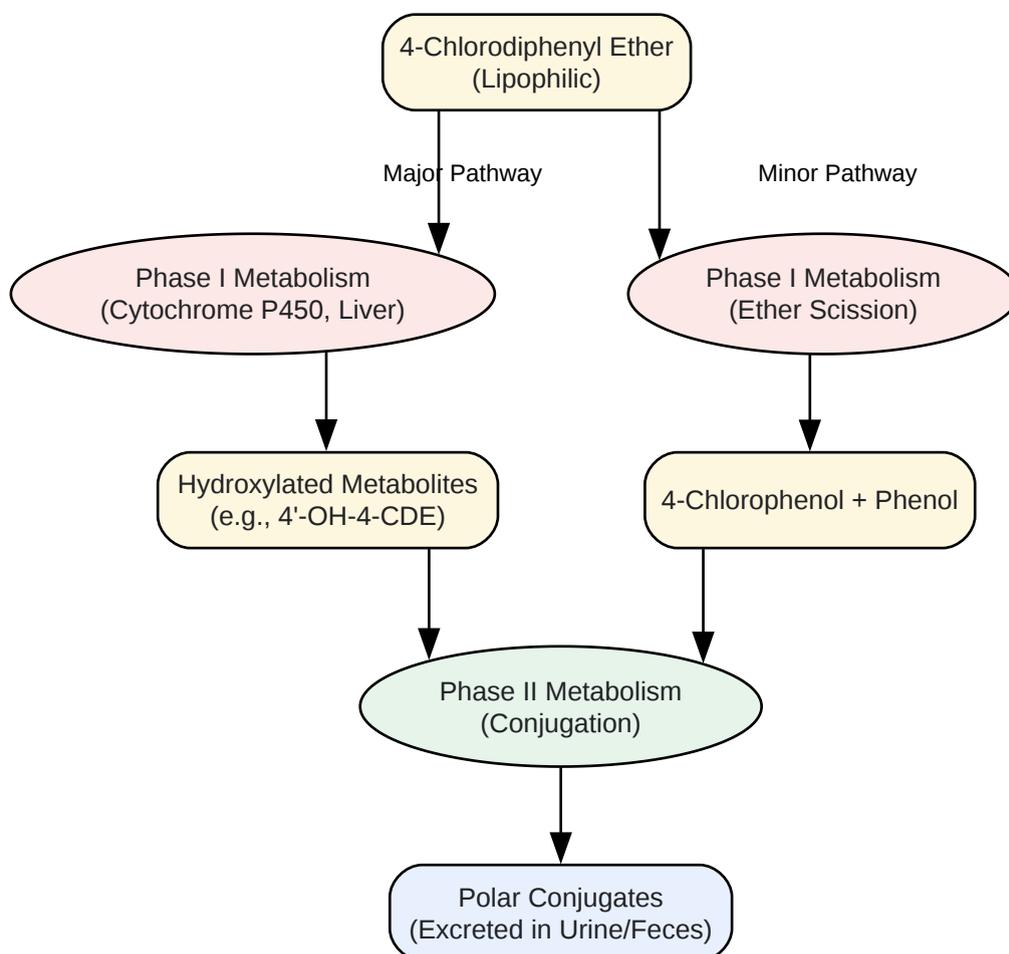
- Causality: The hydrogen atoms on the carbons adjacent to the ether oxygen are susceptible to radical abstraction, initiating an autoxidation chain reaction with atmospheric oxygen.
- Protocol: Store in tightly closed containers, under an inert atmosphere (e.g., nitrogen or argon), away from light, and in a cool place.[2] Test for the presence of peroxides before heating or distillation.
- Photolytic Decomposition: When exposed to UV light ($\lambda > 290$ nm) in solution, 4-CDE can undergo dechlorination to form diphenyl ether.[6] In aqueous solutions, photolysis can also yield 4-hydroxybiphenyl ether.[6] This reactivity is crucial for understanding its environmental fate.
- Electrophilic Aromatic Substitution: The aromatic rings can undergo reactions like nitration, halogenation, or Friedel-Crafts acylation. The phenoxy group (-OPh) is a strong activating, ortho-, para-directing group. The chlorine atom is a deactivating, ortho-, para-directing group. Reaction outcomes will depend on the specific reagents and conditions, with substitution likely favoring the more activated, unsubstituted phenyl ring.
- Chemical Incompatibility: 4-CDE is incompatible with strong oxidizing agents.

Metabolism and Toxicological Relevance

For drug development professionals, understanding a compound's metabolic fate is paramount. Studies in rats have elucidated the primary metabolic pathways for chlorodiphenyl ethers.[15] [16]

- Primary Pathway: Aromatic Hydroxylation: The predominant metabolic reaction is the hydroxylation of one of the aromatic rings, catalyzed by cytochrome P450 enzymes in the liver.[15] Hydroxylation can occur at various positions, but a major metabolite of 4-CDE is 4'-hydroxy-4-chlorodiphenyl ether.[1]
- Minor Pathway: Ether Bond Scission: A less common route is the cleavage of the ether bond, which would yield 4-chlorophenol and phenol, which can be further metabolized.[15]
- Excretion: The resulting hydroxylated metabolites are more polar than the parent compound, allowing them to be conjugated (e.g., with glucuronic acid or sulfate) and excreted in urine

and feces.[1]



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Caption: Metabolic pathways of **4-Chlorodiphenyl Ether** in rats.

Analytical Methodologies

The quantification of 4-CDE in environmental or biological samples is typically performed using gas chromatography-mass spectrometry (GC/MS), as outlined in standardized regulatory methods.

EPA Method 625: Base/Neutrals and Acids This method is designed for the analysis of semivolatile organic compounds in wastewater and other environmental matrices.[5][17][18]

Workflow Overview:

- Sample Preparation: A 1-liter water sample is pH-adjusted.
- Liquid-Liquid Extraction: The sample is serially extracted with a solvent (typically dichloromethane) at acidic and then basic pH to isolate acidic, basic, and neutral compounds. 4-CDE, being a neutral compound, is extracted under these conditions.[19]
- Concentration: The solvent extract is dried and concentrated to a small volume (e.g., 1 mL).
- GC/MS Analysis: An aliquot of the concentrated extract is injected into a GC/MS system.
 - Gas Chromatography (GC): The compound is separated from other components in the mixture based on its volatility and interaction with a capillary column (e.g., one coated with 3% SP-2250).[5]
 - Mass Spectrometry (MS): As the compound elutes from the GC column, it is fragmented and detected by the mass spectrometer, providing a unique fingerprint for positive identification and quantification. The detection limit for this method is in the low microgram-per-liter ($\mu\text{g/L}$) range.[5]

Safety and Handling

As a laboratory chemical, 4-CDE requires careful handling to minimize exposure and risk.

- GHS Hazards: It is classified as causing serious eye irritation (H319) and being very toxic to aquatic life with long-lasting effects (H410).[1]
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
- Storage: Store in a refrigerator, under an inert atmosphere, and protected from light to prevent peroxide formation.[2]
- Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste in accordance with local, state, and federal regulations.

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